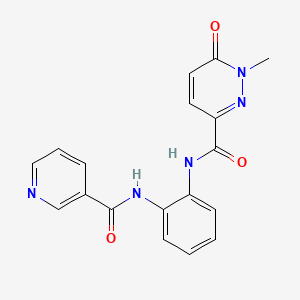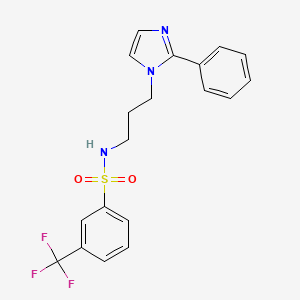![molecular formula C21H21N3O4S B2712732 2,6-dimethoxy-N-(5-oxido-2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide CAS No. 958717-24-3](/img/structure/B2712732.png)
2,6-dimethoxy-N-(5-oxido-2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Compounds with similar structures, such as pyrazoline derivatives, have been studied for their potential biological activities . They are often derived from heterocyclic structures, which are a major area of research in synthetic and medicinal chemistry .
Synthesis Analysis
The synthesis of similar compounds often involves multicomponent processes and ring-opening strategies . These methods have been found to be compatible with a wide range of substituents, allowing for the practical synthesis of a broad range of compounds .Molecular Structure Analysis
The molecular structure of similar compounds is often analyzed using techniques like single crystal X-ray diffraction . Theoretical modeling techniques like DFT and HF are also used to compare experimental and theoretical results .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of similar compounds often involve multicomponent processes and ring-opening strategies . These methods have been found to be compatible with a wide range of substituents .Physical and Chemical Properties Analysis
The physical and chemical properties of similar compounds are often analyzed using techniques like X-ray diffraction . Theoretical modeling techniques like DFT and HF are also used to compare experimental and theoretical results .Scientific Research Applications
Applications in Antimicrobial and Anticancer Research
Research on similar compounds has demonstrated promising antibacterial and anticancer activities. For instance, compounds with complex benzamide structures have been designed and synthesized for their potent antibacterial activity against various bacterial strains. Studies have shown that specific modifications to the benzamide moiety can enhance antimicrobial effectiveness, potentially by interacting with bacterial proteins or enzymes critical for survival (Palkar et al., 2017). Additionally, certain benzamide derivatives exhibit cytotoxic activities against cancer cell lines, suggesting their potential as anticancer agents. This activity might be attributed to the ability of these compounds to interfere with cell proliferation and induce apoptosis in cancer cells (Kucukoglu et al., 2016).
Applications in Enzyme Inhibition
Another significant area of application for similar compounds is enzyme inhibition. Studies have synthesized and evaluated the enzyme inhibitory activities of benzamide derivatives, particularly against carbonic anhydrases. These enzymes are involved in various physiological processes, and their inhibition can be beneficial for treating conditions such as glaucoma, epilepsy, and altitude sickness. Compounds like those mentioned above have shown promising results in inhibiting carbonic anhydrase activity, highlighting their potential therapeutic applications (Kucukoglu et al., 2016).
Chemical Synthesis and Material Science
Beyond biological applications, compounds with complex benzamide structures are also of interest in chemical synthesis and material science. Their unique chemical properties can be utilized in the synthesis of new materials or as intermediates in the production of other complex molecules. For instance, the synthesis techniques and the structural characterization of these compounds provide valuable insights into their chemical behavior and reactivity, which can be applied in designing new materials with desired properties (Adib et al., 2014).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
2,6-dimethoxy-N-[2-(4-methylphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O4S/c1-13-7-9-14(10-8-13)24-20(15-11-29(26)12-16(15)23-24)22-21(25)19-17(27-2)5-4-6-18(19)28-3/h4-10H,11-12H2,1-3H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVGZRIVTAVDEEN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=C3CS(=O)CC3=N2)NC(=O)C4=C(C=CC=C4OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![methyl 2-[(5-oxo-4-{(E)-[4-(1H-1,2,4-triazol-1-yl)phenyl]methylidene}-4,5-dihydro-1H-imidazol-2-yl)sulfanyl]propanoate](/img/structure/B2712649.png)

![4-Butylsulfanyl-1-(4-chlorophenyl)pyrazolo[3,4-d]pyrimidine](/img/structure/B2712651.png)


![2-Cyclopropyl-1-[1-(4-fluoro-2-methylphenyl)sulfonylazetidin-3-yl]benzimidazole](/img/structure/B2712661.png)
![N-(3,5-dimethoxyphenyl)-2-[7-(3-methyl-1,2,4-oxadiazol-5-yl)-3-oxo[1,2,4]triazolo[4,3-a]pyridin-2(3H)-yl]butanamide](/img/structure/B2712662.png)
![(5,6-Dihydro-1,4-dioxin-2-yl)(4-(6-ethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2712663.png)
![N-(6-fluorobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)butyramide hydrochloride](/img/structure/B2712666.png)


![6-{[4-(Trifluoromethyl)anilino]carbonyl}-3-cyclohexene-1-carboxylic acid](/img/structure/B2712670.png)
![5,6-Dimethyl-3-[2-(4-methyl-2,3,7,11-tetrazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7-tetraen-11-yl)-2-oxoethyl]pyrimidin-4-one](/img/structure/B2712671.png)
![N-[3-(2-Methyl-1,3-thiazol-4-yl)phenyl]-5,6,7,8-tetrahydrocinnoline-3-carboxamide](/img/structure/B2712672.png)
